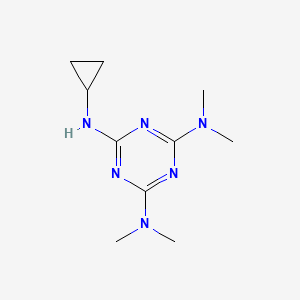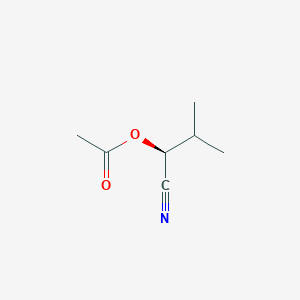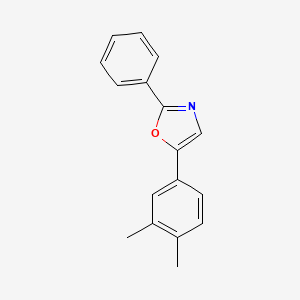
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- is a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the 3,4-dimethylphenyl and phenyl groups enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes, which leads to substituted oxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For instance, the use of copper (I) acetylides in cycloaddition reactions with azides and nitrile oxides provides a reliable method for producing substituted oxazoles . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can convert oxazole derivatives into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, amines, and various substituted oxazole derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.
Thiazole: Similar structure but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Uniqueness
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- is unique due to the presence of the 3,4-dimethylphenyl and phenyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
特性
CAS番号 |
69151-03-7 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
5-(3,4-dimethylphenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO/c1-12-8-9-15(10-13(12)2)16-11-18-17(19-16)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChIキー |
YJHVKWSITCBKGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
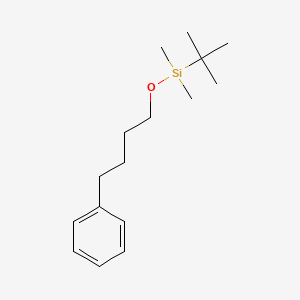
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
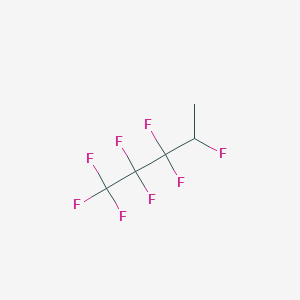




![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
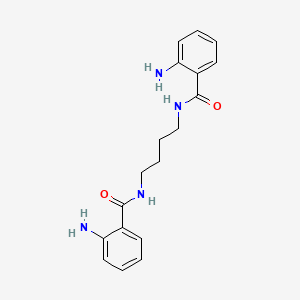
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
